quinoxaline-5,6-diamine

Übersicht

Beschreibung

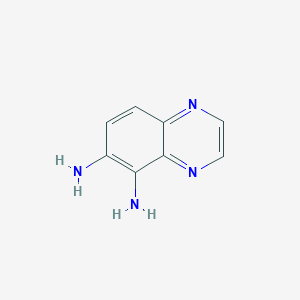

quinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4. It is a derivative of quinoxaline, characterized by the presence of two amino groups at the 5th and 6th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline-5,6-diamine typically involves the reduction of quinoxaline derivatives. One common method is the reduction of 5,6-dinitroquinoxaline using hydrazine hydrate in the presence of a palladium catalyst (Pd/C) in ethanol at elevated temperatures . The reaction conditions are as follows:

Reagents: 5,6-dinitroquinoxaline, hydrazine hydrate, palladium on carbon (Pd/C)

Solvent: Ethanol

Temperature: 78°C

Reaction Time: 1-2 hours

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and green chemistry principles. This approach minimizes waste and improves yield. The use of recyclable solvents and catalysts, as well as the implementation of energy-efficient processes, are key considerations in industrial production .

Analyse Chemischer Reaktionen

Bromination Reactions

The amino groups facilitate regioselective bromination. In the presence of N-bromosuccinimide (NBS) and dibromoisocyanuric acid (C₅H₆Br₂N₂O₂), quinoxaline-5,6-diamine undergoes bromination at position 5 to form 5-bromo-6-aminoquinoxaline, a key intermediate for pharmaceuticals .

Key Conditions :

Condensation with Carbonyl Compounds

This compound reacts with α-dicarbonyls (e.g., glyoxal, diketones) to form fused polycyclic derivatives. For example:

-

Microwave-assisted condensation with 2-(3-oxoindolin-2-yl)-2-phenylacetonitrile in xylene at 220°C generates substituted quinoxalines via phenylacetonitrile extrusion .

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-(3-Oxoindolin-2-yl)-2-phenylacetonitrile | Benzene-1,2-diamine | Microwave (220°C, 1 hr) | Quinoxaline 4aa | 89% |

Functionalization via Sulfonation and Acylation

The amino groups undergo sulfonation and acylation to yield biologically active derivatives:

-

Sulfonation : Reaction with aryl sulfonyl chlorides produces sulfonohydrazides, such as compound 6a , which inhibits secretory phospholipase A2 (sPLA2) with IC₅₀ = 0.0475 µM .

-

Acylation : Trifluoroacetylation under basic conditions forms protected intermediates for further cyclization reactions .

Example Sulfonation Protocol :

| Reagent | Conditions | Product | Activity (IC₅₀) |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | DCM, RT, 6 hr | 6a | sPLA2: 0.0475 µM |

Role in Medicinal Chemistry

This compound derivatives exhibit therapeutic potential:

-

Antidiabetic Activity : Compound 6c (IC₅₀ = 0.0953 µM against α-glucosidase) outperforms acarbose .

-

Antimicrobial Properties : Methyl and halogen substitutions enhance activity against bacterial and fungal pathogens .

-

Substitutions at position 5 (e.g., carboxylic acid) improve otoprotective efficacy.

-

Electron-withdrawing groups (e.g., nitro) modulate interactions with biological targets like NF-κB.

Crystallographic and Stability Data

Single-crystal X-ray studies reveal intramolecular hydrogen bonding between amino groups and adjacent nitrogen atoms, stabilizing the planar quinoxaline core . The twisted aryl substituents (27–55° dihedral angles) balance conjugation and steric effects .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Quinoxaline-5,6-diamine and its derivatives exhibit a wide range of biological activities, making them valuable in pharmacology. Key applications include:

Antimicrobial Activity

Quinoxaline derivatives have shown effectiveness against various pathogens, including bacteria and fungi. Notably, compounds like echinomycin and levomycin have been identified as potent inhibitors of Gram-positive bacteria and have applications in treating infections caused by resistant strains .

Anticancer Properties

Research indicates that this compound derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that certain synthesized quinoxaline derivatives exhibited significant anticancer activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Effects

Recent studies have highlighted the neuroprotective effects of quinoxaline derivatives against neurodegenerative diseases. For instance, compounds derived from quinoxaline-2,3-dione showed promise in reversing muscle weakness and loss of locomotor activity in ethidium bromide-induced demyelination models in rats .

Antiviral Activity

Quinoxaline-based compounds have been explored for their antiviral properties. Functionalized polysubstituted quinoxalines have demonstrated potent activity against HIV-1 reverse transcriptase and other viral targets, indicating their potential role in developing new antiviral therapies .

Material Science Applications

This compound is also utilized in materials science, particularly in the development of photoinitiators and light-emitting devices.

Photoinitiators for Polymerization

Recent advancements have identified quinoxaline derivatives as effective photoinitiators for UV-centered and visible light polymerization processes. These materials are crucial for energy-efficient polymerization techniques using light-emitting diodes (LEDs), enhancing the efficiency of photopolymerization reactions .

Organic Electronics

Quinoxaline compounds are being investigated for their roles in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic properties. Their ability to act as charge transport materials makes them suitable candidates for next-generation electronic devices .

Case Studies

The following table summarizes notable case studies that highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of quinoxaline-5,6-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of specific enzymes and interfere with cellular processes. For example, it has been shown to inhibit certain kinases and disrupt DNA synthesis, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: The parent compound, lacking the amino groups.

2,3-Diaminoquinoxaline: Another derivative with amino groups at different positions.

5,6-Dihydroquinoxaline: A reduced form of quinoxaline.

Uniqueness

quinoxaline-5,6-diamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Biologische Aktivität

Quinoxaline-5,6-diamine is a significant compound within the quinoxaline family, known for its diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Overview of this compound

Quinoxaline derivatives have garnered attention in medicinal chemistry due to their extensive pharmacological profiles. This compound specifically has been studied for its potential as an anticancer agent and its efficacy against various pathogens.

Anticancer Activity

This compound has demonstrated notable anticancer properties across multiple studies. A systematic evaluation of quinoxaline derivatives revealed that modifications in their structure significantly impact their activity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituents : Unsubstituted aromatic rings enhance activity compared to other substituents. Electron-withdrawing groups like Cl increase potency over electron-donating groups like CH₃.

- Linker Types : The presence of specific linkers (e.g., aliphatic or N-linkers) influences the compound's effectiveness. For instance, an aliphatic linker at the third position from the quinoxaline nucleus tends to decrease activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | MCF-7 | 4.4 | Moderate activity |

| 2 | HCT116 | 3.0 | High potency |

| 3 | A549 | 46.6 | Moderate activity |

| 4 | HepG2 | 30.17 | Effective ASK1 inhibitor |

Antiviral Properties

Research has also highlighted the antiviral potential of this compound derivatives. Some compounds exhibit substantial inhibitory effects against viruses such as cytomegalovirus (CMV) and coxsackievirus B5 (CBV5).

Table 2: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9 | HCMV | 620 | Inhibits viral polymerase |

| 10 | HCMV | 4 | Potent antiviral activity |

| 11 | CBV5 | 0.09 | Targets early viral entry processes |

The presence of specific functional groups, such as morpholinomethyl side chains, has been linked to enhanced enzymatic and antiviral activity .

Antibacterial and Antifungal Activity

This compound also exhibits broad-spectrum antibacterial and antifungal activities. Studies have reported effective inhibition against various bacterial strains, including resistant strains.

Table 3: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Anticancer Evaluation : In a study involving multiple cancer cell lines, quinoxaline derivatives were tested for growth inhibition. Notably, one derivative showed an IC50 value of 2.5 µM against Ty-82 cells, indicating strong anticancer potential .

- Antiviral Mechanism Exploration : A compound was identified that inhibits CBV5 by targeting the hydrophobic pocket on the viral capsid protein VP1, effectively blocking viral entry into host cells .

- Safety Profile Assessment : The safety of quinoxaline derivatives was evaluated in normal human liver cells (LO2), revealing that certain compounds maintained a high cell survival rate (>80%) even at elevated concentrations .

Eigenschaften

IUPAC Name |

quinoxaline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXWWSVHGUNCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357161 | |

| Record name | 5,6-QUINOXALINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57436-95-0 | |

| Record name | 5,6-QUINOXALINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.